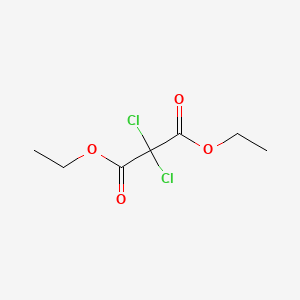
Diethyl dichloromalonate
Übersicht
Beschreibung
Diethyl dichloromalonate is an organic compound with the molecular formula C7H10Cl2O4. It is a diester derivative of malonic acid, where two chlorine atoms replace the hydrogen atoms on the central carbon. This compound is known for its versatility in organic synthesis, particularly in the preparation of various halogenated acetic acids and other derivatives .
Wirkmechanismus
Target of Action
Diethyl dichloromalonate is primarily used in the synthesis of halogenated acetic acids . These acids often serve as precursors for chiral halomethane, the smallest stable molecule with a single asymmetric C-atom . The primary targets of this compound are therefore the molecules that it helps to synthesize.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Starting from diethyl malonate, a synthetic route is used to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps with great versatility .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of halogenated acetic acids . These acids can then be used as precursors to halomethanes, specifically CHBrClF, CHBrFI, and isotopically chiral CHDXY . The downstream effects of these pathways include the production of these halomethanes.
Pharmacokinetics
Given its role in the synthesis of other compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the specific conditions of the chemical reactions it is involved in .
Result of Action
The result of this compound’s action is the production of halogenated acetic acids, which can then be used to synthesize a variety of other compounds . These include chiral halomethanes, which have applications in the investigation of molecular parity violation, the determination of absolute configurations by new direct methods based on Coulomb explosion imaging, and the study of frequency-dependent chiroptical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl dichloromalonate can be synthesized through the chlorination of diethyl malonate. The process typically involves the use of chlorine gas or sulfuryl chloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl dichloromalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with dinucleophiles to form cyclic compounds, such as barbituric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Condensation Agents: Sodium ethoxide and other strong bases are often used to facilitate condensation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Condensation Products: Cyclic compounds, such as barbituric acid derivatives, are common products of condensation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl dichloromalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various halogenated acetic acids and other derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Dimethyl dichloromalonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl malonate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Diethyl bromomalonate: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
Uniqueness: Diethyl dichloromalonate is unique due to its high reactivity and versatility in organic synthesis. The presence of chlorine atoms enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
diethyl 2,2-dichloropropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUXRSUYSWFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173998 | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20165-81-5 | |
| Record name | 1,3-Diethyl 2,2-dichloropropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20165-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dichloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020165815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC511084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dichloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dichloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(dimethylamino)methyl]-2-methoxyphenol](/img/structure/B3049228.png)

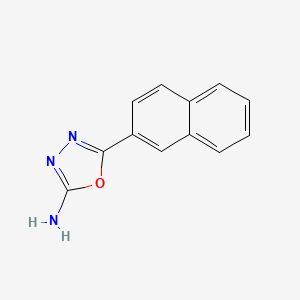



![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)
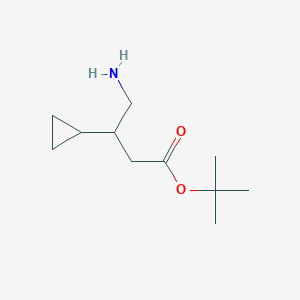
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)
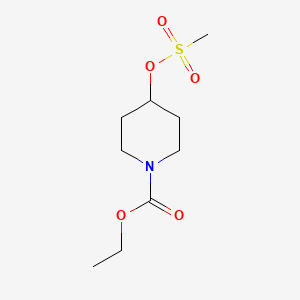
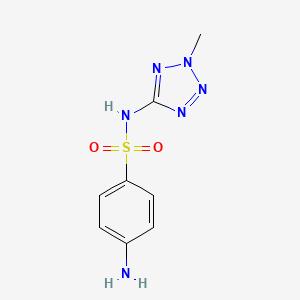
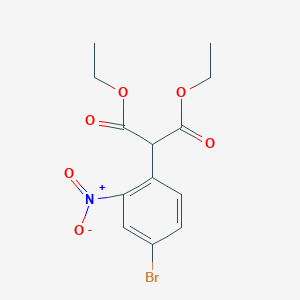
![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)
